2-(2-Acetamidoethoxy)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-acetamidoethoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-5(8)7-2-3-11-4-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFNGWLVKATGEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765249-88-5 | |
| Record name | 2-(2-acetamidoethoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Route Optimization for 2 2 Acetamidoethoxy Acetic Acid
Strategies for Carbon Chain Elongation and Functional Group Introduction
The construction of the 2-(2-acetamidoethoxy)acetic acid backbone involves the precise assembly of its constituent parts. This typically requires methods for extending the carbon chain and introducing the necessary ether, amine, and carboxylic acid functionalities.
Utilization of Ethylene (B1197577) Glycol Derivatives as Starting Materials
One prominent starting material is 2-[2-(2-chloroethoxy)ethoxy]ethanol. google.comgoogle.com This compound serves as a versatile precursor. The synthesis often begins with the conversion of the terminal chloro group to a more reactive leaving group or directly to the desired amino functionality. For instance, the chloro group can be displaced by an azide (B81097) ion, which is subsequently reduced to the primary amine. google.comgoogle.com
Another approach involves the use of 2-(2-aminoethoxy)ethanol. In one documented synthesis, this starting material is first dibenzylated to protect the amino group. This is followed by alkylation of the hydroxyl group using sodium hydride and methyl bromoacetate (B1195939) to introduce the acetic acid ester moiety. Subsequent hydrolysis of the ester and removal of the benzyl (B1604629) protecting groups yield the desired amino acid. google.comgoogle.com
The following table summarizes various synthetic routes starting from ethylene glycol derivatives:
| Starting Material | Key Transformation Steps | Overall Yield | Reference |
| 2-[2-(2-chloroethoxy)ethoxy]ethanol | 1. Azide formation (NaN3) 2. Staudinger reaction (PPh3, H2O) 3. Amine protection (e.g., Fmoc-Cl) 4. Oxidation to carboxylic acid | Not explicitly stated for entire sequence | google.comgoogle.com |
| 2-(2-aminoethoxy)ethanol | 1. Dibenzylation of amine 2. Alkylation of hydroxyl with methyl bromoacetate 3. Ester hydrolysis 4. Removal of benzyl groups 5. Fmoc protection | ~32% | google.comgoogle.com |
| 2-[2-(2-chloroethoxy)ethoxy]ethanol | 1. Iodination (NaI) 2. Reaction with potassium phthalimide (B116566) 3. Jones oxidation to carboxylic acid 4. Removal of phthalimide group | Not explicitly stated | google.com |
Introduction of the Acetamido Functionality
A crucial step in the synthesis of this compound is the introduction of the acetamido group (-NHCOCH3). This is typically achieved through the acylation of a primary amine precursor.
The most direct method for forming the acetamido group is the acylation of the corresponding amino acid or amino alcohol precursor. patsnap.comwipo.int This is commonly carried out using acetic anhydride (B1165640) or acetyl chloride in the presence of a base to neutralize the acid generated during the reaction. For instance, after obtaining the amino acid precursor, it can be directly acylated to yield the final product.
In the context of solid-phase synthesis, a protected form of 2-(2-aminoethoxy)acetic acid is often used. The free amine is acylated after being coupled to a resin or another molecule. google.com
While direct acylation is prevalent, other methods for amide bond formation can be employed. These are particularly useful when dealing with sensitive substrates or when specific reaction conditions are required. Coupling reagents commonly used in peptide synthesis, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can facilitate the reaction between a carboxylic acid (acetic acid) and the amine precursor.
Protecting Group Chemistry in this compound Synthesis
The synthesis of this compound often necessitates the use of protecting groups to prevent unwanted side reactions at the amine functionality. wikipedia.org The choice of protecting group is critical and depends on the specific reaction conditions of the subsequent steps. pressbooks.publibretexts.org
Protection Strategies for Amine Functionalities (e.g., Fmoc, Boc, Alloc) in Precursors
Several protecting groups are commonly employed for the amine group in precursors to this compound. google.comgoogle.compatsnap.comwipo.int The selection of the protecting group is dictated by its stability under various reaction conditions and the ease of its removal.
Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is a base-labile protecting group, meaning it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent. google.comgoogle.com This makes it orthogonal to acid-labile protecting groups. Fmoc-protected 2-(2-aminoethoxy)acetic acid (Fmoc-AEEA) is a widely used building block in solid-phase peptide synthesis. google.com
tert-Butoxycarbonyl (Boc): The Boc group is an acid-labile protecting group, readily cleaved by treatment with acids such as trifluoroacetic acid (TFA). wipo.int Its stability to basic conditions makes it a suitable choice when subsequent reactions require a basic environment.
Allyloxycarbonyl (Alloc): The Alloc group is unique in that it is removed by palladium-catalyzed reactions. wipo.int This provides an additional level of orthogonality, allowing for selective deprotection in the presence of both acid- and base-labile protecting groups.
The following table summarizes the characteristics of these common amine protecting groups:
| Protecting Group | Abbreviation | Cleavage Condition | Key Features |
| Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., piperidine) | Base-labile; widely used in SPPS |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | Acid-labile; stable to base |
| Allyloxycarbonyl | Alloc | Palladium(0) catalyst | Orthogonal to acid- and base-labile groups |
Reaction Conditions and Yield Optimization in Multi-step Synthesis
Key parameters that are typically optimized include:
Temperature: Many reactions require heating to proceed at a reasonable rate. youtube.com Controlling the temperature is crucial as excessive heat can lead to decomposition or side reactions.
Solvent: The choice of solvent can significantly impact reaction rates and selectivity by influencing the solubility of reactants and stabilizing transition states.
Catalyst: The selection and concentration of a catalyst can dramatically accelerate a reaction and direct its pathway towards the desired product.
Concentration: The concentration of reactants can affect reaction kinetics and equilibrium positions.
Reaction Time: Monitoring the reaction over time is necessary to determine the point of maximum product formation before side reactions become significant.
Systematic approaches are employed to navigate the complex interplay of these variables. The traditional one-variable-at-a-time (OVAT) method involves optimizing one parameter while keeping others constant. numberanalytics.comacs.org While straightforward, this method can be inefficient and may miss the true optimal conditions due to interactions between variables. nih.govacs.org More advanced statistical methods like Design of Experiments (DoE) allow for the simultaneous variation of multiple factors, providing a more comprehensive understanding of the reaction space and enabling more efficient identification of optimal conditions. numberanalytics.comacs.org
In the synthesis of AEEA derivatives, patent literature describes various routes where reaction conditions are specified to maximize yield and purity. google.compatsnap.com For example, one synthesis involves the conversion of 2-[2-(2-chloroethoxy)ethoxy]-ethanol to an azide at 90-95°C for 16 hours. google.com Subsequent steps, including oxidation, are performed under specific pH and temperature controls to ensure the desired product is formed efficiently. patsnap.comwipo.int Furthermore, the concept of telescoping reactions , where intermediates are not isolated and purified between steps, can significantly improve process efficiency by reducing solvent use and handling time. google.comacs.org This approach requires that the reaction conditions of sequential steps are compatible.
Purification Techniques for Synthetic Intermediates and Final Product
The isolation and purification of chemical compounds are essential steps in synthesis to remove unreacted starting materials, reagents, catalysts, and byproducts. simsonpharma.comreachemchemicals.com The choice of purification method depends on the physical properties of the target compound (e.g., solid or liquid, volatility, polarity) and the nature of the impurities. rochester.edu
Principal Purification Techniques in Organic Synthesis:
| Technique | Principle of Separation | Primary Application |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. simsonpharma.comjru.edu.in | Purifying crystalline solids. rochester.edu |
| Column Chromatography | Differential partitioning of components between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase (solvent). rochester.edu | Separating mixtures of compounds with different polarities. |
| Distillation | Difference in the boiling points of liquids in a mixture. simsonpharma.com | Purifying volatile liquids. rochester.edu |
| Extraction | Differential solubility of a compound in two immiscible liquid phases (e.g., aqueous and organic). youtube.comsimsonpharma.com | Separating compounds based on their acidity, basicity, or polarity; initial workup of a reaction mixture. |
| Filtration | Separation of a solid from a liquid or gas using a porous medium. simsonpharma.comreachemchemicals.com | Isolating a solid product from a solution or removing solid impurities. youtube.com |
In the synthesis of this compound and its precursors, a combination of these techniques is employed. For instance, after a reaction, an initial workup might involve an extraction to separate the organic product from aqueous inorganic salts. simsonpharma.comFiltration is used to remove solid byproducts or drying agents. google.com
For the purification of intermediates and the final product, column chromatography is a powerful and widely used method. rochester.edu It is particularly useful for separating complex mixtures that are not amenable to other techniques. In some reported syntheses of AEEA derivatives, flash column chromatography is explicitly mentioned for the purification of an intermediate amine. google.comRecrystallization is an excellent method for obtaining highly pure solid products. jru.edu.in The process involves dissolving the impure solid in a minimum amount of a hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution. simsonpharma.comjru.edu.in This is often the final step to obtain the purified this compound.
Chemical Transformations and Derivatization Reactions of 2 2 Acetamidoethoxy Acetic Acid
Amide Bond Formation via the Carboxylic Acid Moiety
The carboxylic acid group of 2-(2-acetamidoethoxy)acetic acid is a key site for modification, most notably through the formation of amide bonds. This reaction is fundamental in peptide synthesis and the conjugation of this molecule to amine-containing structures. mychemblog.com
The direct reaction between a carboxylic acid and an amine to form an amide is often challenging because amines, being basic, can deprotonate the carboxylic acid to form a highly unreactive carboxylate. libretexts.orgchemistrysteps.com To overcome this, coupling reagents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. chemistrysteps.com Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). chemistrysteps.compeptide.comwikipedia.orgapexbt.com
EDC and DCC : These carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate readily reacts with an amine to form the desired amide, with the carbodiimide (B86325) being converted to a urea (B33335) byproduct (e.g., dicyclohexylurea in the case of DCC). libretexts.orgorganic-chemistry.orglibretexts.orgyoutube.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can improve efficiency and reduce side reactions. nih.gov EDC is often favored due to the water-solubility of its urea byproduct, which simplifies purification. chemistrysteps.com
HATU and TBTU : These are highly efficient coupling reagents often used in peptide synthesis. peptide.comapexbt.comchemicalbook.com HATU, in particular, is known for its fast reaction rates and low levels of racemization, which is crucial when dealing with chiral molecules. wikipedia.orgrsc.orgenamine.net It activates the carboxylic acid by forming an active ester. mychemblog.comwikipedia.org These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA). mychemblog.comwikipedia.org It is important to use these reagents in equimolar amounts relative to the carboxylic acid to avoid side reactions where the reagent can cap the N-terminus of a peptide chain. peptide.com
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Abbreviation | Key Features & Conditions |
|---|---|---|
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble urea byproduct, often used with HOBt. chemistrysteps.comfishersci.co.uk |
| N,N'-Dicyclohexylcarbodiimide | DCC | Insoluble urea byproduct, efficient but can cause allergies. libretexts.orgorganic-chemistry.orgorganic-chemistry.org |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | High efficiency, low racemization, used with a non-nucleophilic base like DIEA in DMF. mychemblog.comwikipedia.orgrsc.orgenamine.net |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | TBTU | Efficient, fast reactions, often used with HOBt. peptide.comapexbt.comnih.govenamine.net |
Synthesis of Esters for Esterification Studies
The carboxylic acid moiety of this compound can also be converted to esters through various esterification methods. byjus.com Fischer esterification, a classic method, involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst like sulfuric acid. masterorganicchemistry.comchemguide.co.uk This reaction is reversible, and the equilibrium can be driven towards the ester by removing water. masterorganicchemistry.com
For more sensitive or sterically hindered substrates, milder methods are available. The Steglich esterification, for instance, uses DCC as a coupling agent along with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgorganic-chemistry.org This method is effective for forming esters from a wide range of alcohols, including tertiary alcohols, under mild, room-temperature conditions. organic-chemistry.orgorganic-chemistry.org Other peptide coupling reagents, such as TBTU, have also been shown to be effective for the synthesis of esters from carboxylic acids and alcohols in the presence of an organic base. organic-chemistry.org
Table 2: Esterification Methods
| Method | Reagents | Key Features |
|---|---|---|
| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Reversible, requires excess alcohol or removal of water. masterorganicchemistry.comchemguide.co.uk |
| Steglich Esterification | Alcohol, DCC, DMAP (catalytic) | Mild conditions, suitable for sterically hindered alcohols. organic-chemistry.orgorganic-chemistry.org |
| TBTU-mediated Esterification | Alcohol, TBTU, Organic Base | Fast and efficient for a range of alcohols. organic-chemistry.org |
Reactions Involving the Acetamido Group
The acetamido group (CH₃CONH-) also presents opportunities for chemical modification, although it is generally less reactive than the carboxylic acid.
N-alkylation of the amide nitrogen is a known transformation, though it can be challenging as amides are weak bases. mdpi.com This reaction typically requires converting the amide to its conjugate base using a strong base, followed by reaction with an alkyl halide. mdpi.com Alternatively, acid-catalyzed N-alkylation with alcohols or alkenes can occur if a stable intermediate carbocation can be formed. flvc.org More recent methods have explored catalytic approaches, such as using catalytic amounts of alkyl halides or cobalt nanoparticles to facilitate the N-alkylation of amides with alcohols. rsc.orgnih.govrsc.org
N-acylation of the acetamido group would lead to the formation of an imide. This is a common reaction in organic synthesis and can be achieved using various acylating agents. bath.ac.ukacs.orgorganic-chemistry.org For instance, N-acylation can be accomplished by reacting the amide with an acyl chloride or through oxidative methods involving aldehydes. acs.orgorganic-chemistry.org
The amide bond of the acetamido group can be hydrolyzed to yield the corresponding primary amine, 2-(2-aminoethoxy)acetic acid. This reaction typically requires harsh conditions, such as prolonged heating with a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide). allen.inmasterorganicchemistry.combyjus.comlibretexts.orgchemguide.co.uk
Acidic Hydrolysis : Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. allen.inmasterorganicchemistry.com This leads to the cleavage of the amide bond, forming a carboxylic acid (acetic acid in this case) and an ammonium (B1175870) salt of the amine precursor. chemguide.co.uk
Basic Hydrolysis : In basic conditions, a hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon. allen.inbyjus.com This is followed by the elimination of the amine, which then deprotonates the newly formed carboxylic acid to yield a carboxylate salt and the free amine. libretexts.org
Enzymatic hydrolysis of amides also occurs in biological systems under mild conditions. libretexts.org
Ether Linkage Stability and Reactivity under Diverse Chemical Conditions
The ether linkage (-O-) in the backbone of this compound is generally a stable and unreactive functional group. solubilityofthings.comnumberanalytics.com Ethers are resistant to attack by bases and mild acids, which is why they are often used as solvents in chemical reactions. solubilityofthings.comquora.comopenstax.org
However, the ether bond can be cleaved under harsh acidic conditions, typically requiring strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) and often heat. numberanalytics.comfiveable.mewikipedia.orgmasterorganicchemistry.com The mechanism of cleavage can be either Sₙ1 or Sₙ2, depending on the structure of the groups attached to the ether oxygen. openstax.orgwikipedia.org For a primary ether like the one in this compound, the cleavage would likely proceed via an Sₙ2 mechanism. openstax.org Compared to ester linkages, ether linkages are significantly more stable, especially under acidic conditions where esters are prone to hydrolysis. brainly.com The stability of the ether bond in this compound ensures the integrity of the molecular backbone during the various transformations involving the carboxylic acid and acetamido groups.
Analytical Methodologies for Characterization and Quantification in Research
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules like "2-(2-Acetamidoethoxy)acetic acid". researchgate.netomicsonline.orgresearchgate.net Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to map the connectivity of atoms within the molecule.
¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms. For a related compound, (2-(2-Aminoethoxy)ethoxy)acetic acid, the ¹H NMR spectrum in deuterated acetonitrile (B52724) (CD3CN) with 5% D2O shows a triplet at δ 3.08 ppm corresponding to the two protons adjacent to the amino group, a multiplet between δ 3.56-3.76 ppm for the ethoxy chain protons, and a singlet at δ 4.13 ppm for the two protons of the acetic acid moiety. rsc.org While specific shift values for "this compound" would differ slightly due to the presence of the acetamido group, the expected pattern of signals would be similar, allowing for the assignment of each proton to its position in the structure.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. uobasrah.edu.iq For instance, in a similar compound, the carbon atoms of the ethoxy chain and the carboxylic acid would resonate at characteristic chemical shifts, confirming the carbon framework of the molecule. rsc.org The purity of the compound can also be assessed by the absence of signals from impurities in both ¹H and ¹³C NMR spectra.
Interactive Data Table: Representative NMR Data for a Structurally Similar Compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment (for (2-(2-Aminoethoxy)ethoxy)acetic acid) |
| ¹H | 3.08 | Triplet | -CH₂-NH₂ |
| ¹H | 3.56-3.76 | Multiplet | -O-CH₂-CH₂-O- |
| ¹H | 4.13 | Singlet | -O-CH₂-COOH |
| ¹³C | Characteristic shifts | - | Carbon skeleton |
Note: Specific ppm values for this compound may vary.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.orgyoutube.com The IR spectrum of a compound reveals absorptions at specific frequencies corresponding to the vibrations of different chemical bonds. chemguide.co.uk
For "this compound", the IR spectrum would be expected to show several characteristic absorption bands:
A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group. chemguide.co.uk
A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. chemguide.co.uklibretexts.org
An absorption band around 1650 cm⁻¹ for the C=O stretching of the amide group (Amide I band).
An N-H stretching vibration from the amide group would appear in the region of 3100-3500 cm⁻¹. chemguide.co.uk
C-O stretching vibrations from the ether linkages and the carboxylic acid would be observed in the fingerprint region between 1000 and 1300 cm⁻¹. chemguide.co.uk
The presence and positions of these bands provide strong evidence for the key functional groups within the molecule. youtube.com
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O stretch | 1700-1725 |
| Amide | C=O stretch | ~1650 |
| Amide | N-H stretch | 3100-3500 |
| Ether/Carboxylic Acid | C-O stretch | 1000-1300 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. docbrown.info In electrospray ionization (ESI) mass spectrometry, a common technique for polar molecules, "this compound" would be expected to show a prominent ion corresponding to its molecular weight plus a proton [M+H]⁺ or minus a proton [M-H]⁻. For example, a related compound, (2-(2-aminoethoxy)ethoxy)acetic acid methyl ester, shows an [M+H]⁺ ion at m/z 178.20 in ESI-MS. rsc.org This confirms the molecular weight of the intact molecule.
Further structural information can be obtained through tandem mass spectrometry (MS/MS) or by analyzing the fragmentation pattern in the mass spectrum. The molecule will break apart in a predictable manner upon ionization, and the resulting fragment ions can be used to piece together the structure of the original molecule. nih.gov
Chromatographic Separation and Quantification
Chromatographic techniques are essential for separating "this compound" from other components in a mixture and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and polar compounds like "this compound". researchgate.net Reversed-phase HPLC, using a C18 column, is a common method for such analyses. jchr.org
In a typical setup, a mobile phase consisting of an aqueous buffer (like phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (such as acetonitrile or methanol) is used to elute the compound from the column. rsc.orgsielc.com Detection is often achieved using a UV detector, as the amide and carboxylic acid groups exhibit some UV absorbance, typically at low wavelengths around 210 nm. researchgate.net The purity of the compound can be determined by the presence of a single major peak in the chromatogram, and its concentration can be quantified by comparing the peak area to that of a known standard. The method can be validated for linearity, precision, and accuracy to ensure reliable quantitative results. jchr.org
Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of compounds. However, due to the low volatility of "this compound" owing to its polar functional groups, direct analysis by GC is challenging. sigmaaldrich.comthermofisher.com Therefore, a derivatization step is necessary to convert the polar -COOH and -NHCOCH₃ groups into less polar, more volatile derivatives. sigmaaldrich.com
Common derivatization methods include silylation or esterification. sigmaaldrich.comresearchgate.net For example, the carboxylic acid group can be converted to a methyl ester. researchgate.net After derivatization, the resulting compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other components, and the mass spectrometer provides identification based on its mass spectrum and fragmentation pattern. researchgate.netnih.gov This method is particularly useful for the analysis of the compound in complex biological matrices. nih.gov
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Analysis
Thin-Layer Chromatography (TLC) is a fundamental and widely used technique for the qualitative analysis of this compound and for monitoring the progress of its synthesis. Its speed, cost-effectiveness, and sensitivity make it an invaluable tool in a research setting for quickly assessing the presence of starting materials, intermediates, and the final product in a reaction mixture. researchgate.netanalyticaltoxicology.com
The principle of TLC involves spotting a sample onto a stationary phase, typically a silica (B1680970) gel plate, and developing the plate in a sealed chamber with a suitable mobile phase. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. For a compound like this compound, which possesses both polar (carboxylic acid, amide) and non-polar (ethoxy chain) functionalities, the choice of the mobile phase is critical for achieving clear separation.
In the synthesis of related aminoethoxy acetic acid derivatives, TLC is routinely employed to track the reaction's completion. rsc.org For instance, the conversion of an azido-intermediate to an amino group can be monitored by observing the disappearance of the starting material spot and the appearance of the product spot on the TLC plate. rsc.org Mobile phases for similar compounds often consist of a mixture of a relatively non-polar solvent like dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate and a polar solvent such as methanol (B129727) (MeOH) to effectively elute the polar compounds up the plate. rsc.orgnih.gov The addition of small amounts of acetic acid or ammonia (B1221849) to the eluent can improve spot shape and resolution by suppressing the ionization of acidic or basic functional groups, preventing streaking. nih.govquora.com
Visualization of the spots on the TLC plate is typically achieved under UV light at 254 nm if the compounds contain a UV-active chromophore. researchgate.net For compounds like this compound that may not be strongly UV-active, various staining reagents are used. A common stain is potassium permanganate (B83412) solution, which reacts with oxidizable groups. Another option is ninhydrin (B49086) spray, which is particularly useful if a free amine precursor is being monitored, as it produces a characteristic colored spot upon heating. researchgate.net
The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC analysis. It provides a qualitative measure of the compound's identity under specific chromatographic conditions.
Table 1: Example TLC Systems for Analyzing Compounds Related to this compound
| Stationary Phase | Mobile Phase (v/v/v) | Visualization Method | Application | Reference |
| Silica Gel | Dichloromethane-Methanol (9:1) | UV light, Staining Reagent | Monitoring synthesis of azido/amino ethoxy acetic acid derivatives | rsc.org |
| Silica Gel | Ethyl acetate-Methanol-Water-Ammonia (85:10:1:1) | Scintillation counting (for radiolabeled compounds) | Separation of acetylated metabolites | nih.gov |
| Silica Gel 60 F₂₅₄ | Chloroform-Methanol-Glacial Acetic Acid (6:4:0.5) | Densitometric scanning | Quantitative analysis and stability studies of related structures | mdpi.com |
| Cellulose | Benzene-Methanol-Acetic Acid-Acetonitrile (80:10:5:5) | Diazotized sulfanilic acid | Separation of phenolic acids | nih.gov |
This table presents data for structurally related compounds to illustrate common TLC methodologies.
Advanced Techniques for Structural Conformation and Purity
While TLC is excellent for rapid qualitative checks, advanced analytical techniques are essential for the unambiguous confirmation of the chemical structure and the precise determination of the purity of this compound. These methods provide detailed information about the molecule's connectivity, three-dimensional shape, and mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for elucidating molecular structure. Both ¹H NMR (proton) and ¹³C NMR (carbon-13) spectroscopy provide detailed information about the chemical environment of the atoms within the molecule.
¹H NMR spectra would show distinct signals for the protons in the acetyl group (CH₃), the methylene (B1212753) groups (CH₂) of the ethoxy chain, and the methylene group adjacent to the carboxylic acid. The chemical shift (δ), signal multiplicity (e.g., singlet, triplet), and integration (relative number of protons) of each peak are used to piece together the molecular structure.
¹³C NMR provides information about the different carbon environments in the molecule, including the carbonyl carbons of the amide and carboxylic acid groups, and the various methylene carbons in the ethoxy backbone. nih.gov
For the related compound, (2-(2-Aminoethoxy)ethoxy)acetic acid, specific NMR data has been reported, which serves as a reference for interpreting the spectrum of its N-acetylated form. rsc.org
Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Techniques like Electrospray Ionization (ESI-MS) are particularly suitable for polar molecules like this compound. google.com The mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized molecule. High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high accuracy, which allows for the calculation of the elemental formula, confirming the compound's identity. researchgate.netnist.gov
X-ray Crystallography offers the most definitive method for determining the three-dimensional structure of a molecule, provided that a suitable single crystal can be grown. researchgate.net This technique involves diffracting X-rays off a crystal and analyzing the resulting diffraction pattern to build a precise model of the electron density, which reveals the exact position of each atom in the crystal lattice. researchgate.net This provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry. nih.gov While a specific crystal structure for this compound is not widely published, this technique remains the gold standard for absolute structural confirmation in solid-state chemistry. researchgate.netuq.edu.au
Table 2: Advanced Analytical Techniques for Structural Elucidation and Purity
| Technique | Information Obtained | Application to this compound | Reference |
| ¹H NMR | Chemical environment and connectivity of hydrogen atoms. | Confirms the presence of acetyl, ethoxy, and acetic acid protons. | rsc.orggoogle.com |
| ¹³C NMR | Chemical environment of carbon atoms. | Identifies all unique carbon atoms, including carbonyls and methylene groups. | rsc.orgnih.gov |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (HRMS). | Determines the exact mass, confirming the molecular formula C₆H₁₁NO₄. | google.comresearchgate.net |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths, and angles. | Provides definitive structural proof if a single crystal is obtained. | nih.govresearchgate.netresearchgate.net |
The combination of these advanced techniques provides a comprehensive characterization of this compound, ensuring its structural integrity and purity for research applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(2-Acetamidoethoxy)acetic acid, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves sequential alkylation and oxidation steps. For example, 2-[2-(2-chloroethoxy)ethoxy]ethanol is reacted with dibenzylamine in acetonitrile using K₂CO₃ as a base and NaBr as a catalyst at 50–80°C for 24 hours. Subsequent oxidation with TEMPO (2,2,6,6-tetramethylpiperidine oxide) and trichloroisocyanuric acid (TCCA) in acetone at 0–5°C yields the carboxylic acid derivative. Yield optimization (75–88%) is achieved by adjusting stoichiometry (e.g., excess dibenzylamine) and temperature .
Q. Which analytical techniques are recommended for confirming the purity and structure of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is used to assess purity (>95%). Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared spectroscopy (FT-IR) to verify acetamido, ethoxy, and carboxylic acid functional groups. Mass spectrometry (MS) provides molecular weight validation .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols. Store at –20°C under inert gas (e.g., nitrogen) to prevent degradation. Immediate washing with water is required for accidental exposure .
Advanced Research Questions
Q. How can reaction by-products be minimized during the synthesis of this compound?
- Methodological Answer : By-product formation (e.g., over-oxidation) is reduced by controlling reaction time, temperature, and reagent ratios. For example, limiting TCCA to 8 mmol per 2 mmol of intermediate and maintaining strict temperature control (0–5°C) during oxidation minimizes side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) further isolates the target compound .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Cross-validate NMR and X-ray crystallography data. For crystallographic ambiguity, use SHELXL for refinement, especially with high-resolution data or twinned crystals. Density functional theory (DFT) calculations can model vibrational spectra (FT-IR) to confirm peak assignments .
Q. How can this compound be functionalized for biomedical applications, such as drug delivery?
- Methodological Answer : Introduce Fmoc (fluorenylmethyloxycarbonyl) groups via carbodiimide-mediated coupling (e.g., EDC/HOBt) to the amino terminus. This modification enhances biocompatibility and enables peptide conjugation. Subsequent deprotection under basic conditions (piperidine/DMF) yields free amino groups for targeting moieties .
Experimental Design & Data Analysis
Q. What experimental parameters influence the stability of this compound in aqueous solutions?
- Methodological Answer : Stability studies at varying pH (3–9) and temperatures (4–37°C) show degradation accelerates under alkaline conditions. Use buffered solutions (pH 6–7) and antioxidants (e.g., ascorbic acid) to prolong shelf life. Monitor degradation via HPLC-MS to identify breakdown products .
Q. How do solvent choices impact the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in substitution reactions by stabilizing transition states. For example, acetonitrile improves dibenzylamine reactivity in alkylation steps compared to THF, as evidenced by higher yields (88% vs. 62%) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
